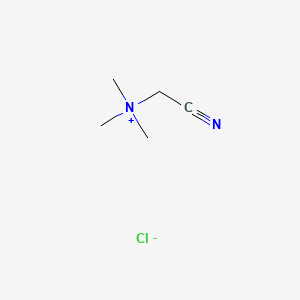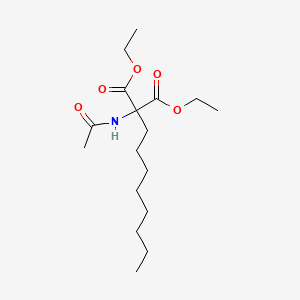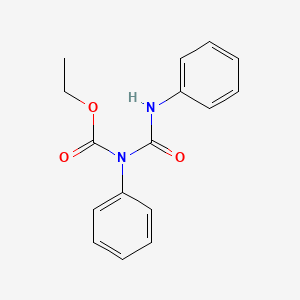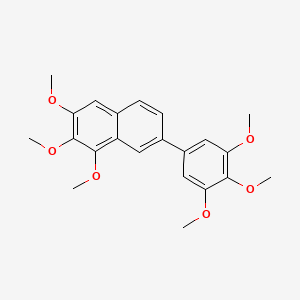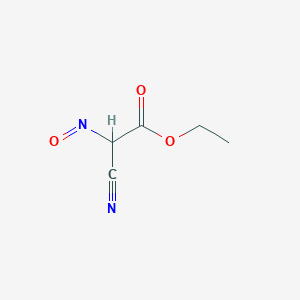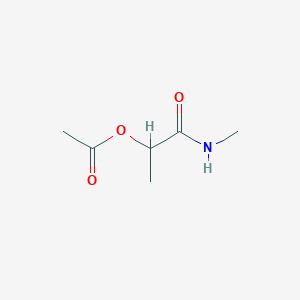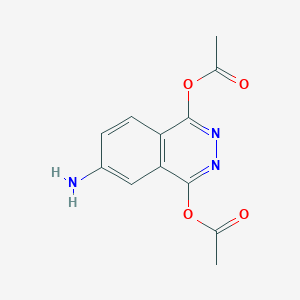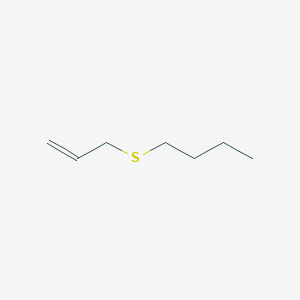
Allyl butyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl butyl sulfide is an organosulfur compound characterized by the presence of an allyl group (CH2=CH-CH2-) and a butyl group (C4H9-) attached to a sulfur atom. This compound is known for its distinctive odor and is found in various natural sources, including garlic and other Allium species. It is used in flavoring, fragrance, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl butyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound and sodium chloride as a byproduct .
Another method involves the one-pot synthesis from sulfinate esters and allylsilanes through reduction of alkoxysulfonium intermediates. This method is efficient and leaves various functional groups unreacted .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent- and catalyst-free conditions have also been developed for the preparation of sulfides, including this compound, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Allyl butyl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.
Substitution: The allyl group in this compound can participate in substitution reactions, such as allylic substitution, where the allyl group is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl chloride, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted allyl compounds.
Scientific Research Applications
Allyl butyl sulfide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of sulfur-containing compounds.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in relation to its presence in garlic and other Allium species.
Industry: Used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of allyl butyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate oxidative stress and influence the activity of enzymes involved in detoxification processes. The compound’s effects are often attributed to its ability to generate reactive sulfur species, which can interact with cellular components and alter their function .
Comparison with Similar Compounds
Similar Compounds
- Allyl methyl sulfide
- Diallyl sulfide
- Allyl propyl sulfide
Comparison
Allyl butyl sulfide is unique due to its specific combination of an allyl group and a butyl group attached to sulfur. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, allyl methyl sulfide has a shorter carbon chain, which affects its volatility and odor profile. Diallyl sulfide, with two allyl groups, exhibits different reactivity and biological activities .
Properties
CAS No. |
5399-19-9 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-prop-2-enylsulfanylbutane |
InChI |
InChI=1S/C7H14S/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
HXMYUSWENPCWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
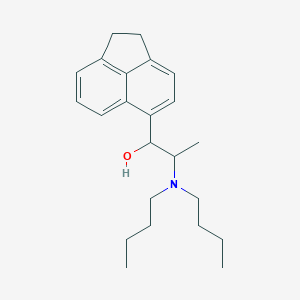
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
